Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane
Overview
Description
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane is an organosilicon compound that features a silane group bonded to a phenyl ring, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane typically involves the reaction of a phenylacetylene derivative with a silane reagent in the presence of a catalyst. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can be reduced under hydrogenation conditions.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds
Major Products
Scientific Research Applications
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the silane group can form bonds with nucleophilic centers. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
trimethyl-[2-[2-(oxan-2-yloxy)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-19(2,3)13-11-14-8-4-5-9-15(14)18-16-10-6-7-12-17-16/h4-5,8-9,16H,6-7,10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTUMDNRSCUUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1OC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627011 | |
Record name | Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196106-30-6 | |
Record name | Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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